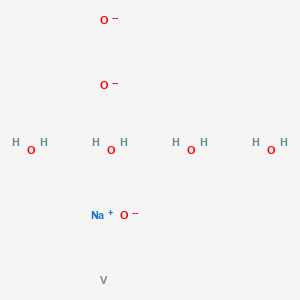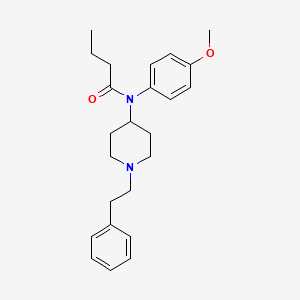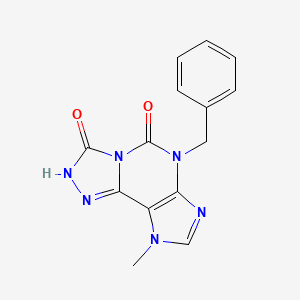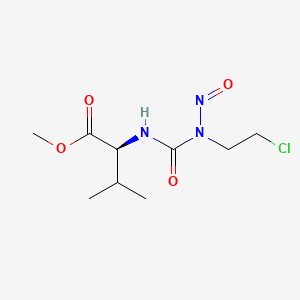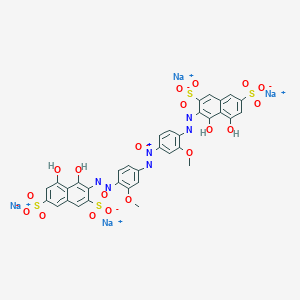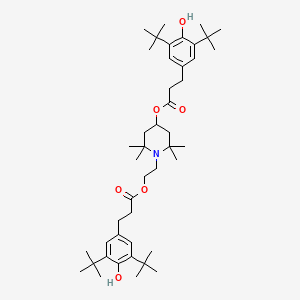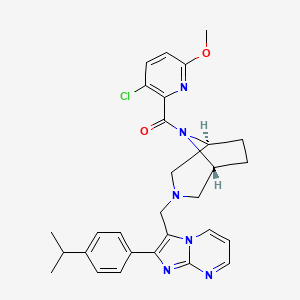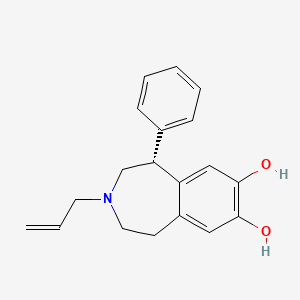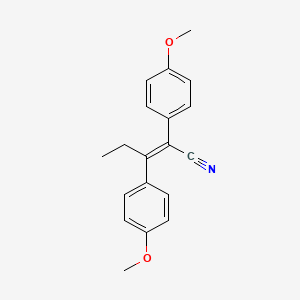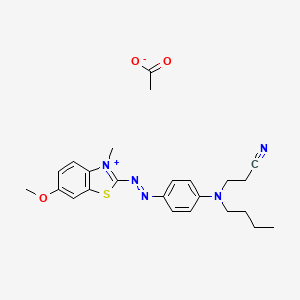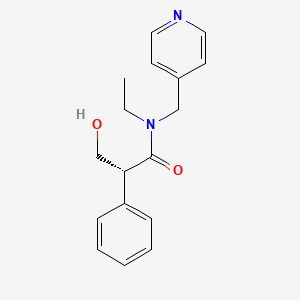
Tropicamide, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tropicamide, ®- is a synthetic tertiary amine antimuscarinic compound primarily used in ophthalmology. It is known for its ability to induce mydriasis (dilation of the pupil) and cycloplegia (paralysis of the ciliary muscle), which are essential for comprehensive eye examinations and certain ocular procedures .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of tropicamide involves several steps:
Starting Materials: 3-hydroxy-2-phenylpropionic acid and toluene.
Reaction Steps:
Industrial Production Methods
Industrial production methods for tropicamide typically follow similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow processes can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Tropicamide undergoes various chemical reactions, including:
Oxidation: Tropicamide can be oxidized under specific conditions, although this is not commonly employed in its typical applications.
Reduction: Reduction reactions are less common for tropicamide due to its stable structure.
Substitution: Tropicamide can undergo substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce different functional groups .
Applications De Recherche Scientifique
Tropicamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in synthetic organic chemistry for the preparation of various derivatives.
Biology: Employed in studies involving muscarinic receptors and their role in physiological processes.
Medicine: Widely used in ophthalmology for diagnostic procedures, such as dilated fundus examinations and preoperative preparations
Industry: Utilized in the production of ophthalmic solutions and other pharmaceutical formulations
Mécanisme D'action
Tropicamide exerts its effects by blocking muscarinic acetylcholine receptors in the eye. This inhibition prevents the contraction of the pupillary sphincter muscle and the ciliary muscle, leading to pupil dilation and paralysis of accommodation. The onset of action is rapid, with effects typically observed within 10-15 minutes and lasting for several hours .
Comparaison Avec Des Composés Similaires
Similar Compounds
Atropine: A longer-acting mydriatic agent with a similar mechanism of action but a longer duration of effect.
Cyclopentolate: Another antimuscarinic agent used for mydriasis and cycloplegia, with a shorter duration compared to atropine but longer than tropicamide.
Homatropine: Similar to atropine but with a shorter duration of action.
Uniqueness of Tropicamide
Tropicamide is unique due to its rapid onset and relatively short duration of action, making it ideal for diagnostic procedures where temporary pupil dilation is required. Its safety profile and effectiveness in various patient populations further enhance its clinical utility .
Propriétés
Numéro CAS |
92934-63-9 |
|---|---|
Formule moléculaire |
C17H20N2O2 |
Poids moléculaire |
284.35 g/mol |
Nom IUPAC |
(2R)-N-ethyl-3-hydroxy-2-phenyl-N-(pyridin-4-ylmethyl)propanamide |
InChI |
InChI=1S/C17H20N2O2/c1-2-19(12-14-8-10-18-11-9-14)17(21)16(13-20)15-6-4-3-5-7-15/h3-11,16,20H,2,12-13H2,1H3/t16-/m0/s1 |
Clé InChI |
BGDKAVGWHJFAGW-INIZCTEOSA-N |
SMILES isomérique |
CCN(CC1=CC=NC=C1)C(=O)[C@@H](CO)C2=CC=CC=C2 |
SMILES canonique |
CCN(CC1=CC=NC=C1)C(=O)C(CO)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


